5-amino-1-(3,5-dimethylphenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide -

5-amino-1-(3,5-dimethylphenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-5051846
CAS Number:
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide []

  • Compound Description: This compound features a cyclopropyl group at the 5-position of the triazole ring, while the target compound has an amino group. It was synthesized via a two-step process involving a click Dimroth reaction and subsequent amidation. [] The compound exhibits the formation of hydrogen-bonded homodimers in its crystal structure. []

2. 5-amino-1H-1,2,3-triazole-4-carboxamide []

  • Compound Description: This compound represents a simplified structure, lacking any substituents on the triazole ring's nitrogen atoms. Its structure was confirmed through X-ray crystallography. [] Analysis of its hydrogen bonding pattern provided insight into its infrared spectral properties. []

3. 1-Aryl-5-methyl-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-4-carboxamides []

  • Compound Description: This class of compounds is characterized by an aryl group at the 1-position, a methyl group at the 5-position of the triazole ring, and a 5-methylisoxazol-3-yl group attached to the carboxamide nitrogen. These were synthesized through the acylation of 3-amino-5-methylisoxazole with 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides. [] These compounds did not undergo the Boulton-Katritzky rearrangement, unlike the related 1,2,4-thiadiazole derivatives. []

4. 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles []

  • Compound Description: These compounds feature aryl groups at the 1 and 4 positions and a trifluoromethyl group at the 5-position of the triazole ring. This class is structurally related to J147, a potential drug candidate for Alzheimer's disease. [] Several derivatives with varying substituents on the aryl rings have been synthesized and structurally characterized using X-ray crystallography. [] Theoretical studies were conducted to explore their conformational space and molecular electrostatic potentials. []

5. (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) []

  • Compound Description: RS4690 is a racemic compound identified through structure-based virtual screening for its potential to inhibit Dishevelled 1 (DVL1). [] It exhibited selective DVL1 binding inhibition and showed promising anticancer activity in vitro against colon cancer cells. [] The (S)-enantiomer displayed superior DVL1 inhibition compared to its (R)-counterpart. []
  • Relevance: While RS4690 is not a direct structural analog of 5-amino-1-(3,5-dimethylphenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, it is mentioned within the context of targeting the WNT/β-catenin pathway, which is implicated in various cellular processes, including cancer development. [] This pathway and its modulation by small molecules are relevant to the broader field of drug discovery, which encompasses the development of compounds like the target compound.

Properties

Product Name

5-amino-1-(3,5-dimethylphenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

5-amino-1-(3,5-dimethylphenyl)-N-(4-methoxyphenyl)triazole-4-carboxamide

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H19N5O2/c1-11-8-12(2)10-14(9-11)23-17(19)16(21-22-23)18(24)20-13-4-6-15(25-3)7-5-13/h4-10H,19H2,1-3H3,(H,20,24)

InChI Key

LGZDLDSXTRUZTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)N)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.